molecular formula C9H12O6S2 B13788556 Cumenedisulfonic acid CAS No. 93904-94-0

Cumenedisulfonic acid

Katalognummer: B13788556
CAS-Nummer: 93904-94-0
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: NZDMEVRRRUTNMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cumenedisulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a cumene (isopropylbenzene) backbone. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cumenedisulfonic acid is typically synthesized through the sulfonation of cumene. The process involves the reaction of cumene with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete sulfonation of the cumene molecule. The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where cumene and sulfuric acid are continuously fed and reacted. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Cumenedisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cumenedisulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of cumenedisulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can interact with molecular targets through protonation and deprotonation mechanisms, influencing the reactivity and stability of other compounds. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Toluene sulfonic acid
  • Xylene sulfonic acid
  • Benzene sulfonic acid
  • Methanesulfonic acid

Uniqueness

Cumenedisulfonic acid is unique due to its dual sulfonic acid groups attached to a cumene backbone, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. Its structure allows for specific interactions and applications that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

93904-94-0

Molekularformel

C9H12O6S2

Molekulargewicht

280.3 g/mol

IUPAC-Name

3-propan-2-ylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C9H12O6S2/c1-6(2)7-4-3-5-8(16(10,11)12)9(7)17(13,14)15/h3-6H,1-2H3,(H,10,11,12)(H,13,14,15)

InChI-Schlüssel

NZDMEVRRRUTNMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.